molecular formula C13H17NO4 B2912763 7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether CAS No. 400088-00-8

7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether

Cat. No.: B2912763
CAS No.: 400088-00-8
M. Wt: 251.282
InChI Key: MABHGRDPPVAZHP-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
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Biological Activity

7-Methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for diverse biological activities. Its structure features a chromeno-isoxazole framework, which is significant in medicinal chemistry for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, luteolin derivatives have shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human keratinocyte models. These findings suggest that the compound may modulate inflammatory pathways effectively.

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of chromeno-isoxazole derivatives. These compounds are believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

3. Antioxidant Activity

The antioxidant properties of this compound are crucial for its therapeutic applications. By scavenging free radicals and enhancing endogenous antioxidant defenses, it may contribute to cellular protection against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-6 and TNF-α expression in keratinocytes
NeuroprotectiveReduces oxidative stress in neuronal cells
AntioxidantScavenges free radicals and enhances antioxidant defenses

Case Study: Neuroprotection

A study explored the effects of related chromeno-isoxazole compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and apoptosis markers when treated with these compounds, indicating their potential as neuroprotective agents.

Case Study: Anti-inflammatory Effects

In a clinical trial involving patients with atopic dermatitis, the administration of a luteolin derivative similar to the target compound resulted in a marked decrease in inflammatory markers and improvement in clinical symptoms. This underscores the therapeutic potential of such compounds in treating inflammatory conditions.

Properties

IUPAC Name

7,9-dimethoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14-13-8(7-18-14)6-17-11-5-9(15-2)4-10(16-3)12(11)13/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHGRDPPVAZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(COC3=C2C(=CC(=C3)OC)OC)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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